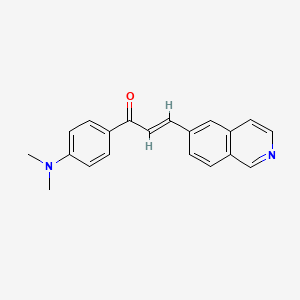
hCYP3A4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCYP3A4-IN-1 is a potent, orally active inhibitor of the human cytochrome P450 3A4 enzyme. This enzyme is a major player in the metabolism of various drugs and xenobiotics in the liver and intestines. This compound has shown significant inhibitory activity in human liver microsomes and stably transfected cell lines .
Preparation Methods
The synthesis of hCYP3A4-IN-1 involves the design and synthesis of chalcone derivatives. The synthetic route typically includes the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone scaffold, followed by further modifications to enhance its inhibitory activity . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
hCYP3A4-IN-1 primarily undergoes competitive inhibition of the cytochrome P450 3A4 enzyme. It inhibits the hydroxylation of substrates such as N-ethyl-1,8-naphthalimide. The major product formed from this reaction is the hydroxylated derivative of the substrate . Common reagents used in these reactions include the substrate (e.g., N-ethyl-1,8-naphthalimide) and the enzyme cytochrome P450 3A4.
Scientific Research Applications
hCYP3A4-IN-1 has a wide range of applications in scientific research. It is used extensively in the study of drug metabolism and drug-drug interactions, as it can modulate the activity of cytochrome P450 3A4. This compound is also valuable in the development of new pharmaceuticals, as it helps researchers understand the metabolic pathways and potential interactions of new drug candidates . Additionally, this compound is used in toxicology studies to assess the impact of cytochrome P450 3A4 inhibition on the metabolism of various xenobiotics .
Mechanism of Action
hCYP3A4-IN-1 exerts its effects by competitively inhibiting the cytochrome P450 3A4 enzyme. This enzyme is responsible for the oxidation of many drugs and xenobiotics, facilitating their removal from the body. By inhibiting this enzyme, this compound can increase the plasma concentration of drugs metabolized by cytochrome P450 3A4, potentially leading to enhanced therapeutic effects or adverse drug reactions . The molecular target of this compound is the active site of the cytochrome P450 3A4 enzyme, where it binds and prevents the enzyme from interacting with its substrates .
Comparison with Similar Compounds
hCYP3A4-IN-1 is unique in its high potency and oral bioavailability compared to other cytochrome P450 3A4 inhibitors. Similar compounds include ketoconazole, ritonavir, and azamulin, which also inhibit cytochrome P450 3A4 but may differ in their selectivity, potency, and pharmacokinetic profiles . For example, ketoconazole is a less selective inhibitor and can affect other cytochrome P450 enzymes, while ritonavir is a potent inhibitor but primarily used in combination with other drugs to boost their bioavailability .
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(E)-1-[4-(dimethylamino)phenyl]-3-isoquinolin-6-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H18N2O/c1-22(2)19-8-6-16(7-9-19)20(23)10-4-15-3-5-18-14-21-12-11-17(18)13-15/h3-14H,1-2H3/b10-4+ |
InChI Key |
GJMNSVINGWNJFM-ONNFQVAWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)C=NC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















